Thiepan-2-ol physical properties
Thiepan-2-ol physical properties
An In-Depth Technical Guide to the Physical Properties of Thiepan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiepan-2-ol, a heterocyclic organic compound, presents a unique structural motif of interest in medicinal chemistry and materials science. As a saturated seven-membered ring containing both a sulfur atom (thiepane) and a hydroxyl group, its physicochemical properties are governed by a complex interplay of steric and electronic effects. This guide provides a comprehensive overview of the core physical properties of Thiepan-2-ol, detailing both established data and the experimental methodologies required for their rigorous determination. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Introduction: The Structural Significance of Thiepan-2-ol
Thiepan-2-ol (CAS No. 14769-30-3) belongs to the class of heterocyclic alcohols. Its structure, featuring a seven-membered thiepane ring, is a notable scaffold in organic synthesis. The presence of a hydroxyl group at the 2-position introduces a chiral center and a site for hydrogen bonding, significantly influencing its physical and reactive properties. The sulfur atom in the ring, larger and less electronegative than oxygen, imparts distinct characteristics compared to its oxepane analogue, affecting bond angles, ring conformation, and potential for metal coordination.[1][2] Understanding the physical properties of Thiepan-2-ol is paramount for its application in drug development, where factors like solubility and lipophilicity are critical determinants of pharmacokinetic and pharmacodynamic behavior.
Core Physicochemical & Structural Data
While extensive experimental data for Thiepan-2-ol is not widely published, its fundamental properties can be summarized from computational databases and structural analysis. These values provide a baseline for experimental verification and are crucial for initial project planning.
| Property | Value / Identifier | Source |
| IUPAC Name | thiepan-2-ol | PubChem[3] |
| CAS Number | 14769-30-3 | PubChem[3] |
| Molecular Formula | C₆H₁₂OS | PubChem[3] |
| Molecular Weight | 132.23 g/mol | PubChem[3] |
| Exact Mass | 132.06088618 Da | PubChem[3] |
| SMILES | C1CCC(SCC1)O | PubChem[3] |
| InChIKey | FFLWHOZWDMVLKE-UHFFFAOYSA-N | PubChem[3] |
| Topological Polar Surface Area | 45.5 Ų | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Boiling Point: A Measure of Intermolecular Forces
The boiling point is a critical indicator of the strength of intermolecular forces. For Thiepan-2-ol, these forces are primarily a combination of London dispersion forces, dipole-dipole interactions arising from the C-S and C-O bonds, and, most significantly, hydrogen bonding from the hydroxyl group.[1] Thiols typically exhibit weaker hydrogen bonding than alcohols, leading to lower boiling points.[1][4] However, as Thiepan-2-ol is an alcohol, its boiling point is expected to be substantially higher than that of the parent thiepane.
Experimental Protocol for Boiling Point Determination (Capillary Method)
This micro-scale method is suitable for determining the boiling point of small quantities of a liquid sample.[5] The principle relies on the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[6]
Methodology:
-
Preparation: Seal one end of a glass capillary tube using a flame.
-
Sample Introduction: Attach a small test tube containing 2-3 mL of Thiepan-2-ol to a thermometer. Invert the sealed capillary tube (open end down) and place it into the liquid.
-
Heating: Immerse the assembly in a heating bath (e.g., paraffin oil) ensuring the thermometer bulb and the sample are fully submerged.
-
Observation: Heat the bath gently while stirring to ensure uniform temperature distribution. A stream of bubbles will begin to emerge from the open end of the capillary tube as the air inside expands and is replaced by the sample's vapor.
-
Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the vapor pressure inside the capillary is higher than the atmospheric pressure.
-
Cooling & Measurement: Turn off the heat source. As the apparatus cools, the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] This is the point where the external atmospheric pressure equals the vapor pressure of the liquid.
-
Validation: For accuracy, repeat the measurement at least twice and average the results.
Caption: Workflow for Boiling Point Determination.
Solubility Profile: Guiding Formulation and Application
Solubility is a cornerstone of drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The "like dissolves like" principle provides a foundational framework for predicting solubility.[7][8] Thiepan-2-ol possesses both a polar hydroxyl group, capable of hydrogen bonding with protic solvents like water, and a non-polar hydrocarbon backbone, which favors dissolution in organic solvents.
Systematic Protocol for Qualitative Solubility Testing
This protocol systematically classifies the compound based on its solubility in a series of solvents, providing insights into its functional groups and polarity.[9][10]
Methodology:
-
Initial Test - Water:
-
To a test tube, add ~25 mg of Thiepan-2-ol.
-
Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[9]
-
Observe for miscibility or the formation of two layers. The ability to dissolve in water suggests the presence of a polar functional group.[9] Given the C6 backbone, solubility in water is expected to be limited.
-
-
Solvent Polarity - Diethyl Ether:
-
If soluble in water, proceed to test solubility in a non-polar solvent like diethyl ether using the same procedure.[9] Solubility in both indicates a molecule with both polar and non-polar character.
-
-
Acid-Base Characterization:
-
5% Aqueous HCl: Test the solubility of a fresh sample in 5% HCl. Solubility indicates the presence of a basic functional group (e.g., an amine).[9] Thiepan-2-ol is not expected to be soluble.
-
5% Aqueous NaOH: Test solubility in 5% NaOH. Solubility here suggests a sufficiently acidic proton. While alcohols are generally weak acids, the presence of the sulfur atom could influence the pKa of the hydroxyl proton.[4][11]
-
5% Aqueous NaHCO₃: If soluble in NaOH, test in 5% NaHCO₃. Solubility in this weaker base indicates a strongly acidic group, such as a carboxylic acid.[9] Thiepan-2-ol is not expected to be soluble.
-
-
Strong Acid Test - Concentrated H₂SO₄:
-
Cold, concentrated sulfuric acid will protonate even weakly basic functional groups, including the sulfur and oxygen atoms in Thiepan-2-ol, leading to dissolution.[10] This test indicates the presence of heteroatoms.
-
Caption: Logical Flow for Solubility Classification.
Density: An Intrinsic Physical Property
Density is a fundamental physical property defined as mass per unit volume.[12][13] For a liquid like Thiepan-2-ol, it can be determined accurately using standard laboratory equipment.
Experimental Protocol for Liquid Density Determination
This procedure utilizes a volumetric flask and an analytical balance for a precise measurement.[12][14]
Methodology:
-
Mass of Flask: Place a clean, dry volumetric flask (e.g., 10 mL or 25 mL) on an analytical balance and tare the balance to zero.[12]
-
Add Liquid: Carefully add Thiepan-2-ol to the flask until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask. A Pasteur pipette can be used for the final additions to ensure accuracy.[12]
-
Mass of Liquid: Weigh the flask containing the Thiepan-2-ol and record the mass. This value represents the mass of the liquid.
-
Calculation: Calculate the density using the formula: Density = Mass of Liquid / Volume of Flask[13]
-
Validation: Repeat the procedure multiple times and calculate the average density to minimize measurement error.[14][15]
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number of different types of protons and their neighboring environments. For Thiepan-2-ol, one would expect distinct signals for the proton on the carbon bearing the hydroxyl group (HC-OH), the protons on the carbon adjacent to the sulfur (H₂C-S), the hydroxyl proton (OH), and the various methylene (CH₂) protons in the ring. The splitting patterns (e.g., doublet, triplet) would reveal the number of adjacent protons.[16]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides a count of the unique carbon environments in the molecule. Six distinct signals would be expected for Thiepan-2-ol, corresponding to the six carbon atoms in the ring.
-
IR (Infrared) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups. Key expected peaks for Thiepan-2-ol include a strong, broad absorption around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching absorptions around 2850-3000 cm⁻¹.[17]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound. The mass spectrum of Thiepan-2-ol would show a molecular ion (M⁺) peak corresponding to its molecular weight (132.23 g/mol ). Fragmentation patterns can also give clues about the molecule's structure.[17]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[19][21]
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces. Thiepan-2-ol is expected to be a flammable liquid.[18][20]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[19][21]
Conclusion
Thiepan-2-ol is a molecule with significant potential, warranting a thorough understanding of its physical properties. This guide has consolidated the known computational data and, more importantly, provided a detailed framework of robust, validated experimental protocols for determining its boiling point, solubility, density, and spectroscopic characteristics. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data, thereby accelerating progress in the fields of drug discovery and materials science.
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